molecular formula C10H10BrN3O B2758809 [3-(2-Bromobenzyl)-1,2,4-oxadiazol-5-yl]methanamine CAS No. 1341130-08-2

[3-(2-Bromobenzyl)-1,2,4-oxadiazol-5-yl]methanamine

Cat. No.: B2758809
CAS No.: 1341130-08-2
M. Wt: 268.114
InChI Key: GQQMTTRDVSRYNN-UHFFFAOYSA-N
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Description

[3-(2-Bromobenzyl)-1,2,4-oxadiazol-5-yl]methanamine: is a heterocyclic compound that contains a 1,2,4-oxadiazole ring substituted with a 2-bromobenzyl group and a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(2-Bromobenzyl)-1,2,4-oxadiazol-5-yl]methanamine typically involves the following steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of appropriate precursors such as amidoximes and carboxylic acids or their derivatives under dehydrating conditions.

    Introduction of the 2-bromobenzyl group: This step involves the nucleophilic substitution of a suitable 1,2,4-oxadiazole derivative with 2-bromobenzyl halide in the presence of a base.

    Attachment of the methanamine group:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of corresponding oxides or imines.

    Reduction: Reduction reactions can target the oxadiazole ring or the bromobenzyl group, potentially leading to the formation of reduced derivatives.

    Substitution: The bromine atom in the 2-bromobenzyl group can be substituted with various nucleophiles, leading to a wide range of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide, potassium permanganate, or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of suitable bases or catalysts.

Major Products Formed

    Oxidation: Formation of oxides or imines.

    Reduction: Formation of reduced derivatives of the oxadiazole ring or bromobenzyl group.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Organic Synthesis: The compound can be used as a building block for the synthesis of more complex molecules.

    Catalysis: Potential use as a ligand or catalyst in various organic reactions.

Biology

    Medicinal Chemistry: Investigation of its potential as a pharmacophore for the development of new drugs.

    Biological Probes: Use as a probe to study biological processes and interactions.

Medicine

    Drug Development: Potential use in the development of new therapeutic agents targeting specific diseases.

Industry

    Materials Science: Use in the development of new materials with specific properties such as conductivity, fluorescence, or stability.

Mechanism of Action

The mechanism of action of [3-(2-Bromobenzyl)-1,2,4-oxadiazol-5-yl]methanamine would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact molecular targets and pathways involved would require detailed experimental studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • [3-(2-Chlorobenzyl)-1,2,4-oxadiazol-5-yl]methanamine
  • [3-(2-Fluorobenzyl)-1,2,4-oxadiazol-5-yl]methanamine
  • [3-(2-Methylbenzyl)-1,2,4-oxadiazol-5-yl]methanamine

Uniqueness

  • Bromine Substitution : The presence of the bromine atom in the 2-bromobenzyl group can impart unique reactivity and properties compared to other halogenated or alkylated derivatives.
  • Biological Activity : The specific substitution pattern may lead to distinct biological activities and interactions with molecular targets.

Properties

IUPAC Name

[3-[(2-bromophenyl)methyl]-1,2,4-oxadiazol-5-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrN3O/c11-8-4-2-1-3-7(8)5-9-13-10(6-12)15-14-9/h1-4H,5-6,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQQMTTRDVSRYNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC2=NOC(=N2)CN)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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